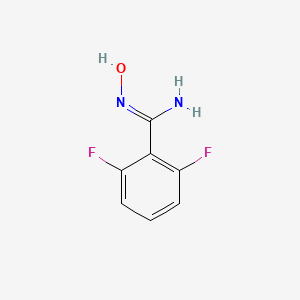

2,6-Difluoro-N-hydroxy-benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Difluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, along with a hydroxy group and an imidamide group

Vorbereitungsmethoden

The synthesis of 2,6-Difluoro-N-hydroxy-benzamidine typically involves the use of 2,6-difluorobenzamide as a starting material . One common synthetic route includes the reaction of 2,6-difluorobenzamide with hydroxylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

2,6-Difluoro-N-hydroxy-benzamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions, particularly involving the fluorine atoms, which can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2,6-Difluoro-N-hydroxy-benzamidine serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

The compound is primarily employed in enzyme inhibition studies, particularly targeting serine proteases. Its mechanism involves binding to the active sites of these enzymes, effectively blocking their function. This inhibition can lead to various biological effects:

- Antimicrobial Activity : Inhibits bacterial growth by targeting specific proteases involved in bacterial metabolism.

- Anticancer Activity : Disrupts cancer cell proliferation by interfering with proteolytic processes essential for tumor growth.

Medicine

Research has indicated potential therapeutic properties of this compound, particularly in the development of enzyme inhibitors for treating thrombotic disorders and cancer. Its ability to selectively inhibit certain enzymes makes it a candidate for targeted therapies.

Enzyme Inhibition Studies

Research indicates potent inhibitory effects on various enzymes:

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Serine Proteases | High | |

| Human Intestinal Carboxylesterase (hiCE) | Selective inhibition | |

| Acetylcholinesterase (AChE) | Moderate inhibition |

Inhibition of Human Intestinal Carboxylesterase (hiCE)

A study synthesized a panel of fluorinated benzamidine analogues, including this compound. Results indicated selective inhibition of hiCE without cross-reactivity to other carboxylesterases, highlighting its potential for developing targeted therapeutics.

Antimicrobial Properties

Comparative studies demonstrated significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to its ability to inhibit key enzymes necessary for bacterial survival.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets the bacterial divisome protein FtsZ, inhibiting cell division and leading to bacterial cell death . The presence of fluorine atoms enhances its binding affinity and specificity to the target protein, making it a potent antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

2,6-Difluoro-N-hydroxy-benzamidine can be compared with other similar compounds, such as:

2,6-Difluorobenzamide: Lacks the hydroxy and imidamide groups, making it less reactive in certain chemical reactions.

2,6-Difluoro-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, which alters its chemical properties and biological activity.

2,6-Difluorobenzamidine: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer |

296766-98-8 |

|---|---|

Molekularformel |

C7H6F2N2O |

Molekulargewicht |

172.13 g/mol |

IUPAC-Name |

2,6-difluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI-Schlüssel |

NIVIFIAMPVFPHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=NO)N)F |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C(=NO)N)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.